3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole: Lacks the fluorobenzyl group.
3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole: Contains a chlorobenzyl group instead of a fluorobenzyl group.
3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole: Lacks the trimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the fluorobenzyl and trimethoxyphenyl groups in 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-23-18(13-9-15(24-2)17(26-4)16(10-13)25-3)21-22-19(23)27-11-12-5-7-14(20)8-6-12/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGFGIIXZLKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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